molecular formula C16H15FN2O2 B2800876 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline CAS No. 306730-01-8

4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline

Cat. No.: B2800876
CAS No.: 306730-01-8
M. Wt: 286.306
InChI Key: DYRQNMFGWJSQBC-WOJGMQOQSA-N
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Description

4-({[(4-Fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline (molecular formula: C₁₇H₁₆F₂N₂O₂; molecular weight: 286.31) is a Schiff base derivative characterized by a dimethylaniline core substituted with a fluorobenzoyloxyimino group . This compound combines an electron-rich aromatic system (dimethylaniline) with a fluorinated ester-like linkage, which may confer unique electronic and steric properties.

Properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-19(2)15-9-3-12(4-10-15)11-18-21-16(20)13-5-7-14(17)8-6-13/h3-11H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQNMFGWJSQBC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline typically involves the reaction of 4-fluorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dimethylaniline moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound belongs to the benzylideneaniline Schiff base family. Key analogues and their structural differences are summarized below:

Compound Substituent Molecular Weight Key Features
4-({[(4-Fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline (Target Compound) Fluorobenzoyloxyimino 286.31 Fluorinated ester linkage; potential enhanced lipophilicity and steric bulk .
(E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline (II) Methoxyphenylimino 270.38 Methoxy group enhances electron density; smaller substituent .
(E)-4-{[(4-Ethoxyphenyl)imino]methyl}-N,N-dimethylaniline (III) Ethoxyphenylimino 284.40 Ethoxy group increases steric bulk compared to methoxy .
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline Nitrophenylimino 283.31 Electron-withdrawing nitro group; may alter redox properties .
4-((1,3-Dimethylpyrazol-4-yl)methylaminomethyl)-N,N-dimethylaniline Pyrazole-methylaminomethyl 316.78 Heterocyclic substituent; potential biological activity .
Key Observations:
  • Substituent Effects : The fluorobenzoyloxy group introduces steric hindrance and electron-withdrawing characteristics compared to methoxy/ethoxy (electron-donating) or nitro (strong electron-withdrawing) groups.
  • Molecular Planarity: Crystal studies of analogues (e.g., II and III) reveal that substituents influence dihedral angles between aromatic rings. For example: Compound II (methoxy): Dihedral angles of 8.20° and 12.52° . Compound III (ethoxy): Dihedral angle of 61.94° . The fluorobenzoyloxy group in the target compound likely induces greater non-planarity due to steric effects, though crystallographic data are unavailable.

Physicochemical and Functional Properties

Electronic Properties:
  • The dimethylaniline moiety provides strong electron-donating properties, while the fluorobenzoyloxy group introduces electron-withdrawing effects. This combination may create a polarized system suitable for charge-transfer applications.

Crystallographic and Solid-State Studies

  • Hirshfeld Surface Analysis : Analogues like II and III show distinct intermolecular interactions (e.g., C–H···π, van der Waals) influenced by substituents. The fluorobenzoyloxy group may promote halogen bonding, though this requires validation .
  • Energy Frameworks : Methoxy/ethoxy derivatives exhibit moderate lattice energies (~50–100 kJ/mol), while bulkier substituents (e.g., fluorobenzoyloxy) could increase these values due to enhanced packing efficiency .

Q & A

Q. What are the key synthetic challenges in preparing 4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline, and how can they be methodologically addressed?

The synthesis involves forming a Schiff base via condensation between a 4-fluorobenzoyloxy-substituted carbonyl compound and N,N-dimethyl-p-phenylenediamine. A critical challenge is avoiding hydrolysis of the imine bond under acidic or aqueous conditions. Methodological solutions include using anhydrous solvents (e.g., THF or DCM), controlled pH conditions (pH 6–7), and catalysts like molecular sieves to absorb water . Purity can be monitored via HPLC with a C18 column (acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR : ¹H NMR confirms the imine proton (δ 8.3–8.5 ppm) and aromatic protons from the fluorobenzoyl group (δ 7.2–7.9 ppm). ¹³C NMR identifies the carbonyl carbon (δ 165–170 ppm) and imine carbon (δ 150–155 ppm) .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-F) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₁₆H₁₄FN₂O₂: 297.10 g/mol) .

Q. How can researchers optimize reaction yields during the imine formation step?

Yield optimization requires stoichiometric control of the amine and carbonyl precursors (1:1.05 molar ratio) and refluxing in ethanol at 70–80°C for 6–8 hours. Catalytic amounts of acetic acid (1–2 mol%) enhance imine stability, while inert atmospheres (N₂/Ar) prevent oxidation .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from impurities or stereochemical variations. Strategies include:

  • HPLC-PDA : To rule out impurities (>98% purity threshold) .
  • Chiral Chromatography : To isolate enantiomers if the imine group exhibits stereochemical flexibility .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays with standardized cell lines (e.g., HEK293 or HepG2) to validate activity thresholds .

Q. How can computational modeling predict the compound’s reactivity in environmental or biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the imine and fluorobenzoyl groups, predicting sites for nucleophilic attack or oxidation. Molecular docking (AutoDock Vina) simulates interactions with biological targets like cytochrome P450 enzymes . Environmental persistence can be estimated using EPI Suite to calculate biodegradation half-lives .

Q. What experimental design principles should guide stability studies under varying pH and temperature conditions?

A factorial design (pH 2–10, 25–60°C) with time points (0–48 hours) is recommended. Analyze degradation via:

  • UV-Vis Spectroscopy : Track absorbance changes at λ_max (~320 nm for the imine bond) .
  • LC-MS : Identify degradation products (e.g., hydrolyzed amine or carboxylic acid derivatives) . Statistical tools like ANOVA assess significance of degradation pathways .

Q. How can researchers evaluate the compound’s potential for non-covalent interactions (e.g., π-π stacking) in supramolecular applications?

  • X-ray Crystallography : Resolve crystal packing to identify π-π interactions between aromatic rings (distance ~3.4 Å) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to π-rich surfaces (e.g., graphene oxide) .
  • Fluorescence Quenching Assays : Monitor changes in emission spectra when titrated with electron-deficient aromatic compounds .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for validating reproducibility in synthetic or analytical data?

  • Ruggedness Testing : Vary HPLC parameters (column batch, flow rate) to assess method robustness .
  • Principal Component Analysis (PCA) : Differentiate batch-to-batch variability in NMR or IR spectra .
  • Grubbs’ Test : Identify outliers in triplicate measurements (e.g., yield or purity data) .

Q. How should researchers design toxicity studies to align with OECD guidelines?

Follow OECD 423 (acute oral toxicity) and 471 (Ames test) protocols:

  • Use Sprague-Dawley rats (dose range 50–2000 mg/kg) for LD₅₀ determination.
  • Employ Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .

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